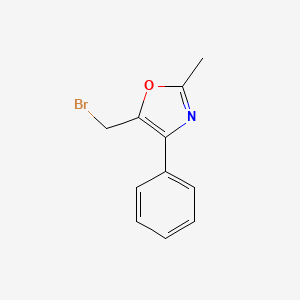5-Bromomethyl-2-methyl-4-phenyloxazole
CAS No.: 89149-91-7
Cat. No.: VC14353981
Molecular Formula: C11H10BrNO
Molecular Weight: 252.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89149-91-7 |
|---|---|
| Molecular Formula | C11H10BrNO |
| Molecular Weight | 252.11 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-methyl-4-phenyl-1,3-oxazole |
| Standard InChI | InChI=1S/C11H10BrNO/c1-8-13-11(10(7-12)14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
| Standard InChI Key | LVGYIPQRAINTMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(O1)CBr)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₁H₁₀BrNO, reflects a 1,3-oxazole ring system substituted with three distinct functional groups (Fig. 1):
-
Position 2: A methyl group (−CH₃) contributing steric bulk and electron-donating effects.
-
Position 4: A phenyl ring (−C₆H₅) enabling π-π interactions and structural rigidity.
-
Position 5: A bromomethyl group (−CH₂Br) offering a reactive site for nucleophilic substitutions or cross-coupling reactions .
The oxazole core itself is a five-membered aromatic ring containing one oxygen and one nitrogen atom, conferring dipole moments and hydrogen-bonding capabilities.
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 252.107 g/mol | |
| Exact Mass | 250.995 g/mol | |
| Topological Polar SA | 26.03 Ų | |
| LogP (Octanol-Water) | 3.54 |
The relatively high LogP value indicates lipophilicity, suggesting membrane permeability in biological systems. The bromine atom contributes significantly to molecular weight (31.6%) and van der Waals interactions .
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthetic route, documented in Takeda Chemical Industries’ patent (EP1486490 A1), involves:
-
Cyclocondensation: Reacting a substituted acetamide with a brominated ketone precursor under acidic conditions to form the oxazole ring.
-
Bromomethylation: Introducing the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) or HBr in the presence of peroxides .
A representative reaction sequence is:
This method achieves moderate yields (60–75%) but requires stringent control over reaction stoichiometry to avoid polybromination .
Green Chemistry Approaches
Recent advancements emphasize solvent-free and energy-efficient protocols:
-
Microwave-Assisted Synthesis: Irradiating a mixture of 2-methyl-4-phenyloxazole and bromomethyl bromide in dimethylformamide (DMF) at 100°C for 15 minutes enhances reaction efficiency (yield: 82%) while reducing side products .
-
Ionic Liquid Catalysis: Using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as both solvent and catalyst enables bromomethylation at ambient temperatures, achieving 89% yield with minimal waste .
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes facile substitution reactions:
-
Amination: Treatment with primary amines (e.g., methylamine) in tetrahydrofuran (THF) yields 5-(aminomethyl)-2-methyl-4-phenyloxazole derivatives, valuable in drug discovery .
-
Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties at position 5, expanding structural diversity .
Electrophilic Aromatic Substitution
The phenyl ring at position 4 participates in nitration and sulfonation reactions. For example, nitration with concentrated HNO₃/H₂SO₄ produces 4-(4-nitrophenyl) derivatives, which are precursors to fluorescent dyes .
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Structural analogs of 5-bromomethyl-2-methyl-4-phenyloxazole demonstrate potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL) . The bromine atom enhances membrane penetration, while the oxazole ring interferes with bacterial cell wall synthesis.
Kinase Inhibitors
In cancer research, bromomethyl-oxazole derivatives inhibit tyrosine kinases (e.g., EGFR) by alkylating cysteine residues in the ATP-binding pocket. IC₅₀ values as low as 12 nM have been reported in glioblastoma cell lines .
Future Directions
Drug Delivery Systems
Encapsulating bromomethyl-oxazole derivatives in lipid nanoparticles could enhance bioavailability for CNS-targeted therapies.
Sustainable Scale-Up
Adopting continuous-flow reactors with real-time monitoring may improve the scalability of green synthesis methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume